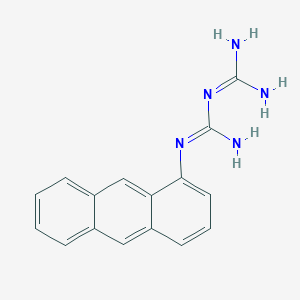![molecular formula C12H14N2O4 B14618379 Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate CAS No. 58635-37-3](/img/structure/B14618379.png)
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). This particular compound is characterized by the presence of a formamido group attached to a phenyl ring, which is further connected to a carbamate group through a propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate typically involves the reaction of 2-formamidophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
作用機序
The mechanism of action of Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacks the formamido and phenyl groups.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group but lacks the formamido and propyl chain.
Uniqueness
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate is unique due to the presence of the formamido group attached to the phenyl ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamates and contributes to its specific reactivity and applications.
特性
CAS番号 |
58635-37-3 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
methyl N-[3-(2-formamidophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(17)13-7-6-11(16)9-4-2-3-5-10(9)14-8-15/h2-5,8H,6-7H2,1H3,(H,13,17)(H,14,15) |
InChIキー |
ZFDYTYWYSIIGIB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCCC(=O)C1=CC=CC=C1NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


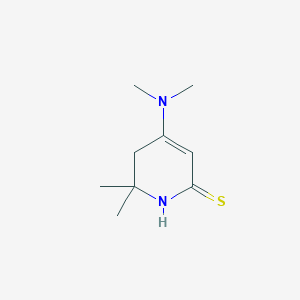
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
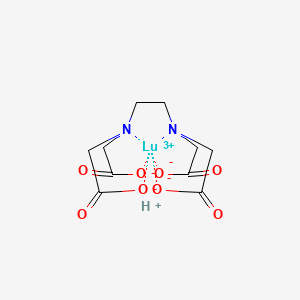
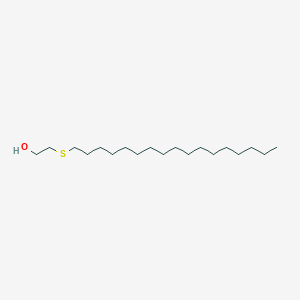
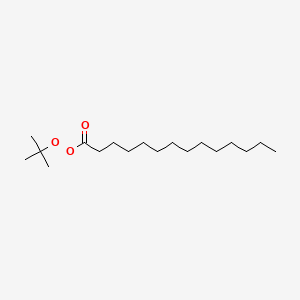
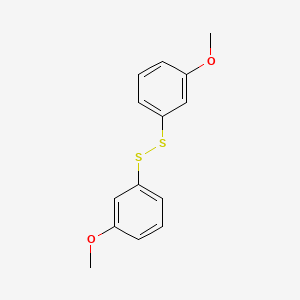
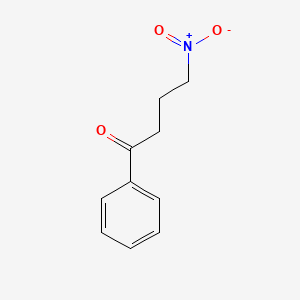
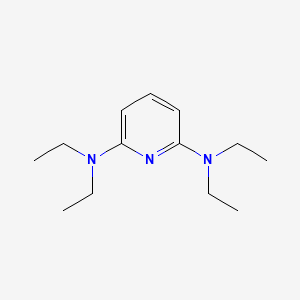
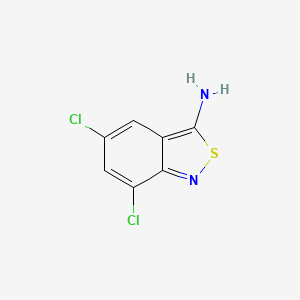
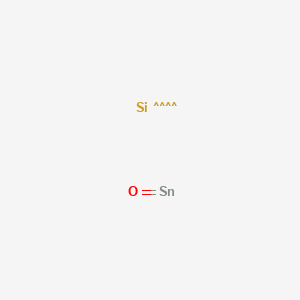
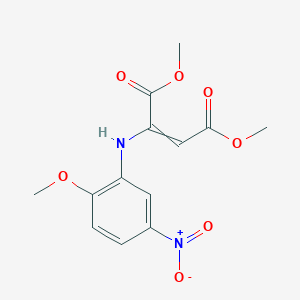
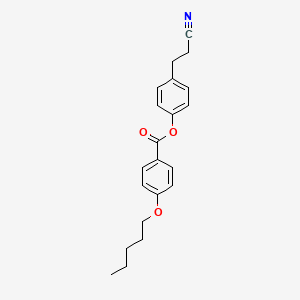
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
